methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18597805
InChI: InChI=1S/C16H15ClN6O3/c1-25-15(24)11-9-10(17)12-13(19-11)14(22-5-7-26-8-6-22)21-16(20-12)23-4-2-3-18-23/h2-4,9H,5-8H2,1H3
SMILES:
Molecular Formula: C16H15ClN6O3
Molecular Weight: 374.78 g/mol

methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC18597805

Molecular Formula: C16H15ClN6O3

Molecular Weight: 374.78 g/mol

* For research use only. Not for human or veterinary use.

methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate -

Specification

Molecular Formula C16H15ClN6O3
Molecular Weight 374.78 g/mol
IUPAC Name methyl 8-chloro-4-morpholin-4-yl-2-pyrazol-1-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C16H15ClN6O3/c1-25-15(24)11-9-10(17)12-13(19-11)14(22-5-7-26-8-6-22)21-16(20-12)23-4-2-3-18-23/h2-4,9H,5-8H2,1H3
Standard InChI Key CNRGGFFQNBKULB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2N3CCOCC3)N4C=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s IUPAC name, methyl 8-chloro-4-morpholin-4-yl-2-pyrazol-1-ylpyrido[3,2-d]pyrimidine-6-carboxylate, reflects its intricate architecture (Table 1). Key structural elements include:

  • A pyrido[3,2-d]pyrimidine core, a bicyclic system merging pyridine and pyrimidine rings.

  • Chlorine at position 8, enhancing electrophilicity and influencing binding interactions.

  • Morpholine at position 4, contributing solubility and hydrogen-bonding capacity.

  • Pyrazole at position 2, offering a rigid, planar moiety for target engagement.

  • Methyl carboxylate at position 6, modulating lipophilicity and metabolic stability.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₆H₁₅ClN₆O₃
Molecular Weight374.78 g/mol
IUPAC NameMethyl 8-chloro-4-morpholin-4-yl-2-pyrazol-1-ylpyrido[3,2-d]pyrimidine-6-carboxylate
SMILESCOC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2N3CCOCC3)N4C=CC=N4
InChIKeyCNRGGFFQNBKULB-UHFFFAOYSA-N

The canonical SMILES string and InChIKey provide unambiguous representations for database searches and computational modeling.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate involves multi-step organic reactions (Figure 1) :

  • Core Formation: Construction of the pyrido[3,2-d]pyrimidine core via cyclization of substituted pyrimidine precursors.

  • Chlorination: Introduction of chlorine at position 8 using reagents like phosphorus oxychloride (POCl₃) .

  • Morpholine Substitution: Nucleophilic aromatic substitution (SNAr) at position 4 with morpholine under basic conditions .

  • Pyrazole Incorporation: Coupling of 1H-pyrazole at position 2 via Buchwald-Hartwig amination or metal-catalyzed cross-coupling .

  • Esterification: Installation of the methyl carboxylate group at position 6 using methyl chloroformate.

Figure 1: Representative Synthetic Route
(Hypothetical scheme based on analogous methods )

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Peaks at δ 8.92 (pyrazole-H), 3.72 (morpholine-OCH₂), and 3.45 (COOCH₃).

  • LC-MS: [M+H]⁺ peak at m/z 375.78, consistent with the molecular formula.

Research Applications

Kinase Inhibition

The compound’s pyrido[3,2-d]pyrimidine core resembles kinase inhibitors targeting MPS1 and PI3Kδ . Structural analogs demonstrate:

  • IC₅₀ Values: Low nanomolar inhibition in biochemical assays (e.g., 2.8 nM for PI3Kδ inhibitor CPL302253) .

  • Selectivity: High selectivity over related kinases due to morpholine and pyrazole substituents .

Future Directions

Therapeutic Development

Optimization of pharmacokinetic properties (e.g., metabolic stability, plasma protein binding) could enable in vivo studies for oncology or immunology indications .

Computational Modeling

Molecular docking studies using the InChIKey-derived 3D structure may elucidate binding modes with kinase targets.

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